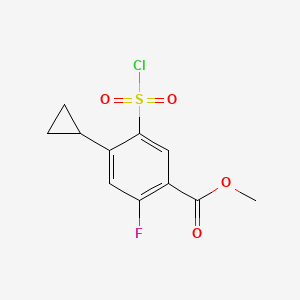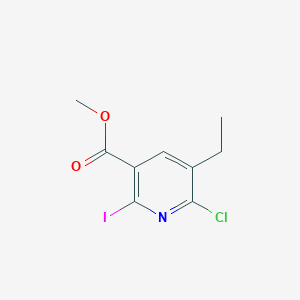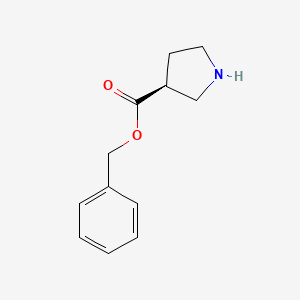
Benzyl (S)-pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-pyrrolidine-3-carboxylate is a chemical compound that features a benzyl group attached to a pyrrolidine ring with a carboxylate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-pyrrolidine-3-carboxylate typically involves the reaction of benzyl bromide with (S)-pyrrolidine-3-carboxylic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (S)-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (S)-pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as a scaffold for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl (S)-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the pyrrolidine ring.
Benzyl benzoate: Contains a benzyl group and a benzoate ester but differs in structure and applications.
Benzyl chloride: A simpler compound with a benzyl group and a chloride substituent.
Uniqueness
Benzyl (S)-pyrrolidine-3-carboxylate is unique due to the presence of both the benzyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
benzyl (3S)-pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(11-6-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 |
Clé InChI |
HMWIMQPWNDDSFE-NSHDSACASA-N |
SMILES isomérique |
C1CNC[C@H]1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CNCC1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


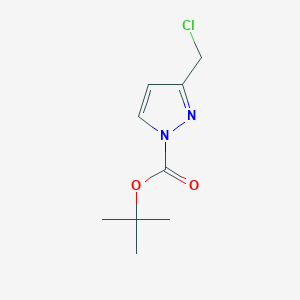
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
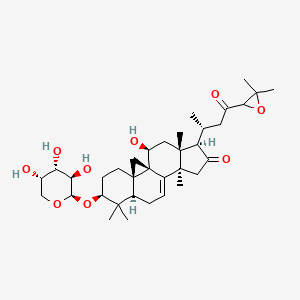
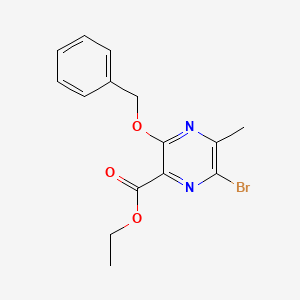
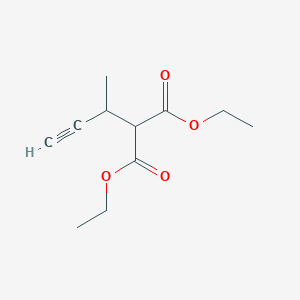
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
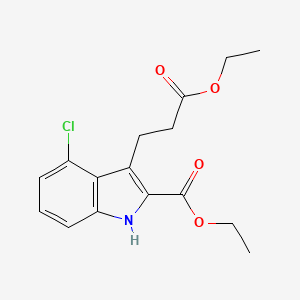
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
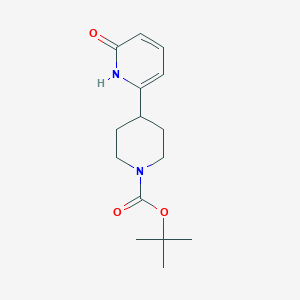
![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)
